molecular formula C21H24S B14687855 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- CAS No. 35479-41-5

2H-1-Benzothiopyran, octahydro-2,4-diphenyl-

Cat. No.: B14687855
CAS No.: 35479-41-5
M. Wt: 308.5 g/mol
InChI Key: WQKIUSPXSITOFI-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by its unique structure, which includes a sulfur atom incorporated into a benzene ring, forming a thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiopyran derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the reagents used.

Scientific Research Applications

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran, octahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, influencing their function. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzothiopyran, octahydro-2-methyl-
  • 2H-1-Benzothiopyran, 3,4-dihydro-
  • 2-Phenyl-2H-1-Benzothiopyran-4(3H)-one

Uniqueness

2H-1-Benzothiopyran, octahydro-2,4-diphenyl- is unique due to the presence of two phenyl groups, which enhance its chemical properties and potential applications. This structural feature distinguishes it from other benzothiopyran derivatives and contributes to its specific reactivity and biological activities.

Properties

CAS No.

35479-41-5

Molecular Formula

C21H24S

Molecular Weight

308.5 g/mol

IUPAC Name

2,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C21H24S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,18-21H,7-8,13-15H2

InChI Key

WQKIUSPXSITOFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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